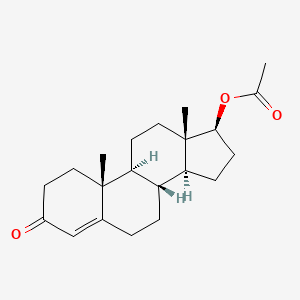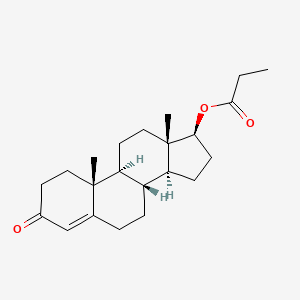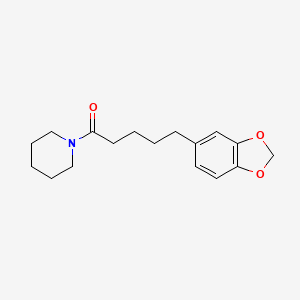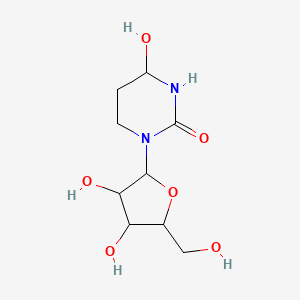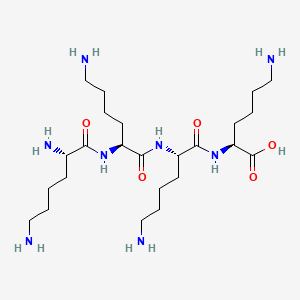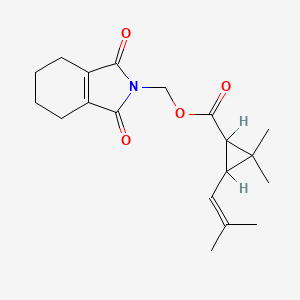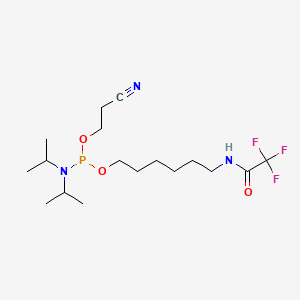
Trandolaprilat
概要
説明
Trandolaprilat is the active metabolite of Trandolapril, a non-sulphydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications . It is used to treat high blood pressure (hypertension) and to improve survival following a heart attack .
Synthesis Analysis
The synthesis of Trandolapril involves condensing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride with trans octahydro-1H-indole-2-carboxylic acid in a first organic solvent comprising a water-immiscible inert organic solvent and in the presence of a base .Molecular Structure Analysis
The molecular formula of Trandolaprilat is C22H30N2O5 . The molecular weight is 402.5 g/mol .Chemical Reactions Analysis
Trandolapril is metabolized to its biologically active diacid form, Trandolaprilat, in the liver . The compatibility studies between Trandolapril and natural excipients used in solid dosage forms have shown that Trandolapril is fully compatible with all the studied excipients until 100 °C .Physical And Chemical Properties Analysis
Trandolaprilat has a molecular weight of 402.5 g/mol and a molecular formula of C22H30N2O5 .科学的研究の応用
Angiotensin-Converting Enzyme (ACE) Inhibitor
Trandolaprilat is a non-sulfhydryl angiotensin-converting enzyme inhibitor . It inhibits the angiotensin converting enzyme (ACE) and displays similar pharmacodynamic properties to other ACE inhibitors .
Hypertension Management
Trandolaprilat is widely used in the management of hypertension . Trandolapril 2 to 4mg once daily effectively controls blood pressure for at least 24 hours in patients with mild to moderate hypertension .
Heart Failure Stabilization
Trandolaprilat is used for stabilizing patients who have left ventricular (LV) systolic dysfunction or symptoms of chronic heart failure .
Post Acute Myocardial Infarction (AMI) Treatment
Trandolaprilat is used within the first 2 days after acute myocardial infarction (AMI) to reduce significantly overall cardiovascular mortality, the risk of sudden death, and the occurrence of severe or resistant heart failure .
Pharmacokinetics and Pharmacodynamics Study
Trandolaprilat has been studied for its pharmacokinetics (PK), pharmacodynamics (PD), and tolerability of single and multiple doses in healthy subjects .
Obesity and Hypertension
For obese individuals with mild-to-moderate essential hypertension, Trandolaprilat is effective and safe .
Drug Formulation Development
Trandolaprilat has been used in the development and characterization of immediate release formulations .
Cardiovascular Disease Prevention
The results of ongoing and future clinical trials will determine its potential as a cardioprotective agent in patients following myocardial infarction .
作用機序
Target of Action
Trandolaprilat, the biologically active metabolite of the prodrug Trandolapril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is a key regulator of blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Trandolaprilat is the RAAS . By inhibiting the conversion of ATI to ATII, Trandolaprilat disrupts this system, leading to a decrease in vasoconstriction and aldosterone secretion . This results in lowered blood pressure and reduced fluid volume, alleviating strain on the heart.
Pharmacokinetics
Trandolapril, the prodrug, is rapidly hydrolyzed in the liver to form Trandolaprilat . The time to reach peak plasma concentrations of Trandolaprilat is about 6 hours . The effective plasma half-life of accumulation at steady state is 24 hours . Trandolaprilat has a high affinity for ACE and a low dissociation rate, contributing to its prolonged duration of action .
Action Environment
The action of Trandolaprilat can be influenced by various environmental factors. For instance, patients also on diuretics may experience an excessive reduction of blood pressure after initiation of therapy with Trandolapril . Additionally, it can reduce potassium loss caused by thiazide diuretics and increase serum potassium when used alone, making hyperkalemia a possible risk . Increased serum lithium levels can occur in patients who are also on lithium .
Safety and Hazards
将来の方向性
Trandolapril may be used to treat mild to moderate hypertension, to improve survival following myocardial infarction in clinically stable patients with left ventricular dysfunction, as an adjunct treatment for congestive heart failure, and to slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .
特性
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHTSYNOHNUSH-HXFGRODQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024709 | |
| Record name | (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trandolaprilat | |
CAS RN |
87679-71-8 | |
| Record name | Trandolaprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87679-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trandolaprilat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087679718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trandolaprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14209 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trandolaprilat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANDOLAPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6866VL0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Trandolaprilat?
A1: Trandolaprilat is a potent, long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It works by competitively binding to and inhibiting ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. [] This inhibition leads to vasodilation and a decrease in aldosterone secretion, promoting diuresis, natriuresis, and a slight increase in serum potassium. [, , , , , ]
Q2: Does Trandolaprilat directly interact with the endothelium to exert its vasodilatory effects?
A2: Research suggests that Trandolaprilat does not directly release endothelium-derived relaxing factor from endothelial cells. Instead, it potentiates endothelium-dependent responses to bradykinin (both exogenously administered and locally produced) and angiotensin I primarily by inhibiting ACE. []
Q3: How does Trandolaprilat affect endothelium-derived hyperpolarizing factor (EDHF)?
A3: Studies in canine coronary arteries indicate that Trandolaprilat can augment the release of EDHF. This effect contributes to the enhanced relaxation observed in response to bradykinin in the presence of Trandolaprilat. []
Q4: Does Trandolaprilat offer advantages over other ACE inhibitors like Enalaprilat?
A4: Research suggests that Trandolaprilat might have a longer duration of action and greater tissue selectivity compared to Enalaprilat. [] This difference is attributed to factors like higher lipophilicity and potential direct inhibition of ACE by Trandolapril, the prodrug of Trandolaprilat. []
Q5: How does the interaction of Trandolaprilat with ACE differ in Black and White hypertensive patients?
A5: Interestingly, studies show that despite similar decreases in ACE activity with Trandolaprilat treatment, Black patients may require higher doses to achieve comparable blood pressure reductions compared to White patients. This suggests that factors beyond ACE inhibition might contribute to the antihypertensive effects of Trandolaprilat, particularly in Black patients. []
Q6: What is the lipophilicity of Trandolaprilat compared to other ACE inhibitors?
A6: Trandolaprilat demonstrates significantly higher lipophilicity compared to Enalaprilat, as evidenced by reverse-phase high-performance liquid chromatography studies. [, ] This characteristic is thought to contribute to its longer duration of action and potential for tissue selectivity.
Q7: Can computational methods be used to design new ACE inhibitors with enhanced selectivity?
A7: Yes, computational tools like de novo design, docking, molecular dynamics (MD) simulations, and free energy calculations are increasingly being used to design novel ACE inhibitors with improved selectivity for either the N- or C-domain of ACE. [] These methods allow researchers to virtually screen and optimize potential drug candidates before synthesis and experimental testing.
Q8: How does renal function impact the pharmacokinetics of Trandolaprilat?
A8: While renal function does not significantly affect the pharmacokinetics of Trandolapril (the prodrug), it plays a crucial role in the elimination of Trandolaprilat. Studies demonstrate a strong correlation between renal clearance of Trandolaprilat and creatinine clearance. [, ] In patients with severe renal impairment (creatinine clearance <30 ml/min/1.73 m2), a dose reduction might be necessary. [, ]
Q9: Does age influence the pharmacokinetics and pharmacodynamics of Trandolaprilat?
A9: Research indicates that age does not significantly affect the pharmacokinetics or pharmacodynamics of Trandolaprilat. Both young and elderly patients achieve similar levels of ACE inhibition and blood pressure reduction with standard doses. []
Q10: How is Trandolapril metabolized in the body?
A10: Trandolapril, the prodrug, is rapidly hydrolyzed to its active metabolite, Trandolaprilat, primarily in the liver by carboxylesterase 1 (CES1). [, ] Genetic variations in CES1, such as the G143E variant, can impact the rate of Trandolapril activation. []
Q11: What are the primary in vivo models used to study the effects of Trandolaprilat?
A11: Spontaneously hypertensive rats (SHRs) are commonly used to investigate the antihypertensive effects of Trandolaprilat. [, , ] Studies in these models have demonstrated the drug's ability to lower blood pressure and inhibit ACE activity in various tissues.
Q12: Has Trandolaprilat shown efficacy in improving cardiac function after myocardial infarction?
A12: Yes, the large-scale TRACE (Trandolapril Cardiac Evaluation) trial demonstrated that Trandolapril treatment following myocardial infarction can reduce mortality and improve life expectancy in patients with left ventricular dysfunction. []
Q13: What is a common side effect associated with ACE inhibitors, including Trandolaprilat?
A13: Persistent dry cough is a recognized side effect of ACE inhibitors, including Trandolaprilat. [, ] While the exact mechanism remains unclear, it's thought to be related to the accumulation of bradykinin or other peptides in the lungs due to ACE inhibition.
Q14: What analytical techniques are commonly used to quantify Trandolapril and Trandolaprilat in biological samples?
A14: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely employed for the simultaneous quantification of Trandolapril and Trandolaprilat in human plasma and other biological matrices. [, ] This highly sensitive and specific method allows for accurate measurement of drug concentrations for pharmacokinetic and pharmacodynamic studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




